molecular formula C7H11N B6152789 2-(prop-2-yn-1-yl)pyrrolidine CAS No. 750557-38-1

2-(prop-2-yn-1-yl)pyrrolidine

Cat. No.: B6152789
CAS No.: 750557-38-1
M. Wt: 109.17 g/mol
InChI Key: IQRIESRXVGDQDQ-UHFFFAOYSA-N
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Description

2-(prop-2-yn-1-yl)pyrrolidine is a heterocyclic compound that belongs to the family of nitrogen-containing heterocycles. It has attracted the attention of scientists and researchers due to its unique chemical properties, potential biological activities, and diverse applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 2-(prop-2-yn-1-yl)pyrrolidine involves the carbocyclization of allylpropargyl amines. This process can be catalyzed by titanium isopropoxide and ethylmagnesium bromide in the presence of diethylzinc . The reaction is regio- and stereoselective, and it can be performed in various solvents such as dichloromethane, hexane, toluene, and diethyl ether .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced using standard organic synthesis techniques involving the aforementioned catalytic processes. The scalability of these methods would depend on the optimization of reaction conditions and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(prop-2-yn-1-yl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the alkyne group to yield different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce saturated derivatives.

Scientific Research Applications

2-(prop-2-yn-1-yl)pyrrolidine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activities make it a candidate for studying various biochemical pathways.

    Medicine: Its unique structure allows for the exploration of new drug candidates targeting specific receptors or enzymes.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(prop-2-yn-1-yl)pyrrolidine exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler nitrogen-containing heterocycle with a wide range of applications in drug discovery.

    1-(prop-2-yn-1-yl)pyrrolidine hydrochloride: A similar compound with a different substitution pattern.

Uniqueness

2-(prop-2-yn-1-yl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for synthesizing novel compounds and exploring new applications in various fields of research.

Properties

CAS No.

750557-38-1

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

2-prop-2-ynylpyrrolidine

InChI

InChI=1S/C7H11N/c1-2-4-7-5-3-6-8-7/h1,7-8H,3-6H2

InChI Key

IQRIESRXVGDQDQ-UHFFFAOYSA-N

Canonical SMILES

C#CCC1CCCN1

Purity

95

Origin of Product

United States

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